6-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and chloro substituents: Halogenation reactions using reagents such as bromine or chlorine in the presence of catalysts.
Attachment of the pyrazole moiety: This step involves the coupling of the pyrazole ring to the core structure using reagents like hydrazine and carbon monoxide under palladium-catalyzed conditions.
Chemical Reactions Analysis
6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.
Scientific Research Applications
6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions .
Comparison with Similar Compounds
6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with similar compounds such as:
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Indole derivatives: Indole-based compounds are known for their medicinal properties and structural similarities.
Thiazole derivatives: These compounds share similar heterocyclic structures and are used in various therapeutic applications.
This compound stands out due to its unique combination of substituents and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C14H14BrClN6O |
---|---|
Molecular Weight |
397.66 g/mol |
IUPAC Name |
6-bromo-N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H14BrClN6O/c1-3-21-7-10(16)12(18-21)8-20(2)14(23)11-4-13-17-5-9(15)6-22(13)19-11/h4-7H,3,8H2,1-2H3 |
InChI Key |
JRQAYJTWBNNSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)C(=O)C2=NN3C=C(C=NC3=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.